N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Overview
Description
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a benzamide moiety, and a tetrafluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors like 1-methylpiperidine.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group is introduced via nucleophilic substitution reactions, typically using tetrafluoroethanol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological disorders.
Pharmacology: Studied for its interactions with various receptors and enzymes.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide: can be compared with other benzamide derivatives and piperidine-containing compounds.
Pyrrolopyridinone derivatives: These compounds also exhibit significant biological activity and are used in similar research applications.
Uniqueness
- The presence of the tetrafluoroethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4N2O2/c1-21-7-5-11(6-8-21)20-13(22)10-3-2-4-12(9-10)23-15(18,19)14(16)17/h2-4,9,11,14H,5-8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDIWHDVVCGYEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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